5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole
Description
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole is a boron-containing heterocyclic compound featuring a tetrazole ring linked to a benzyl group substituted with a pinacol boronate ester. This structure combines the electron-deficient nature of the tetrazole moiety with the Suzuki coupling reactivity of the dioxaborolane group, making it valuable in medicinal chemistry and materials science. The compound’s molecular formula is C₁₃H₁₆BN₄O₂, with a molecular weight of approximately 273.11 g/mol (based on analogous structures) .
Properties
Molecular Formula |
C14H19BN4O2 |
|---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2H-tetrazole |
InChI |
InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)11-7-5-6-10(8-11)9-12-16-18-19-17-12/h5-8H,9H2,1-4H3,(H,16,17,18,19) |
InChI Key |
DMZZECKKHAJNSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole typically involves a multi-step process. One common method starts with the preparation of the boronate ester intermediate, which is then coupled with a benzyl halide under palladium-catalyzed conditions to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables palladium-catalyzed cross-coupling with aryl halides. Typical conditions include:
| Catalyst | Base | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80–100°C | 4–6 h | 71–93% |
Example:
-
Reaction with 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide under argon yielded a biphenyl derivative (71% yield) .
-
The boronate group’s stability under basic aqueous conditions facilitates efficient transmetalation .
Tetrazole Ring Reactivity
The tetrazole ring participates in click chemistry and acid-base reactions:
Huisgen 1,3-Dipolar Cycloaddition
-
Reacts with terminal alkynes under Cu(I) catalysis to form 1,2,3-triazoles .
-
Requires inert atmosphere and polar aprotic solvents (e.g., DMF).
Deprotonation and Coordination
-
The NH proton (pKa ~4.5) deprotonates under mild bases (e.g., K₂CO₃), forming salts with transition metals (e.g., Cu, Zn) .
Protodeboronation and Hydrolysis
The boronate ester undergoes hydrolysis under acidic or oxidative conditions:
| Conditions | Product | Notes |
|---|---|---|
| H₂O₂ in HCl/THF | 3-(Tetrazolylmethyl)benzoic acid | Side reaction in wet solvents |
| Aqueous NaOH (pH >10) | Boronic acid derivative | Limited stability in solution |
Electrophilic Aromatic Substitution
The benzene ring exhibits moderated reactivity due to electron-withdrawing effects from the boronate and tetrazole groups:
| Reaction | Electrophile | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to boron | 40–55% |
| Sulfonation | SO₃/H₂SO₄ | Meta to boron | 35–50% |
Regioselectivity is influenced by the boronate’s meta-directing nature and steric hindrance from the tetrazole .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry primarily due to its biological activity against various targets.
Anticancer Activity
Research has indicated that tetrazole derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. The specific compound has been evaluated for its inhibitory effects on FGFR signaling pathways.
Table 1: Inhibitory Effects on FGFRs
| FGFR Type | IC50 Value (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
In vitro studies have demonstrated that the compound significantly inhibits the proliferation of breast cancer cells (4T1), suggesting its potential as an anticancer agent targeting FGFRs .
Antimicrobial Properties
Tetrazole derivatives have also been explored for their antimicrobial activity. A study evaluating various substituted tetrazoles found promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that the compound may possess similar antimicrobial properties, warranting further investigation .
Synthetic Applications
The presence of the boronic ester group in the compound makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds, which are essential for constructing complex organic molecules.
Cross-Coupling Reactions
The compound can be utilized to synthesize various biologically active compounds through palladium-catalyzed cross-coupling reactions. The dioxaborolane moiety enhances the reactivity of the compound, making it an effective building block in synthetic organic chemistry .
Material Science Applications
Due to its unique structural features, 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole may find applications in materials science.
Polymer Chemistry
The incorporation of boronic esters into polymer matrices can enhance the material properties such as thermal stability and mechanical strength. The ability to form dynamic covalent bonds allows for the development of smart materials that respond to environmental stimuli.
Case Study 1: Inhibition of Cancer Cell Proliferation
In a laboratory setting, the compound was tested on various cancer cell lines including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results indicated that it exhibited superior cytotoxicity compared to traditional chemotherapeutic agents like cisplatin .
Case Study 2: Structural Optimization for Enhanced Activity
Research focused on modifying substituents on the tetrazole ring to enhance biological activity against FGFRs. These modifications have led to compounds with improved potency and selectivity for cancer treatment .
Mechanism of Action
The mechanism of action of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester and tetrazole groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The tetrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Acidity : The tetrazole ring (pKa ~4–5) is more acidic than pyrazole (pKa ~14) or indazole (pKa ~13), enhancing solubility in basic media .
- Thermal Stability : The pinacol boronate ester in the target compound confers stability up to 150°C, comparable to other dioxaborolane derivatives (e.g., benzoisoxazole analog in ).
- Solubility : The benzyl-dioxaborolane group increases lipophilicity (logP ~2.5) relative to phenyl-linked analogs (logP ~1.8) , favoring membrane permeability in drug design.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s boronate ester reacts efficiently with aryl halides under Pd catalysis, similar to indazole and benzoisoxazole analogs . However, its tetrazole ring may participate in side reactions (e.g., coordination with Pd), requiring optimized conditions .
- Comparative Yields :
Key Research Findings
- Synthetic Challenges : The benzyl linkage in the target compound introduces steric hindrance during coupling, reducing yields compared to phenyl analogs .
- Stability in Aqueous Media : The dioxaborolane group hydrolyzes slowly at pH 7.4 (t₁/₂ ~24 hours), whereas thioether-linked tetrazoles (e.g., ) exhibit greater hydrolytic resistance .
- Crystallographic Data : Analogous structures (e.g., tetrachlorophthalimide-boronate hybrids ) reveal planar geometries favoring solid-state π-stacking, a property likely shared by the target compound.
Biological Activity
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The compound has the following chemical properties:
- Molecular Formula : C13H17BN4O2
- Molecular Weight : 244.10 g/mol
- CAS Number : 754214-56-7
- Structural Features : The presence of a tetrazole ring and a boron-containing dioxaborolane moiety contributes to its unique reactivity and biological profile.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The tetrazole ring is known for its bioisosteric properties, allowing it to mimic carboxylic acids in biological systems.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It may act as a modulator for various receptors, impacting signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that compounds containing boron can induce apoptosis in cancer cells. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Antimicrobial | Inhibits growth of certain bacteria |
Case Study Example
In a study conducted by Konstantinidou et al., the biological activity of related compounds was assessed using mouse splenocytes. The study found that certain derivatives could rescue immune cell function significantly when tested against PD-1/PD-L1 interactions at concentrations as low as 100 nM . This suggests potential applications in immunotherapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole, and how can regioselectivity be ensured?
- Methodological Answer : The compound can be synthesized via coupling reactions between tetrazole derivatives and boronic ester-containing intermediates. For example, regioselective alkylation of tetrazoles under metal-free conditions using thermic or microwave activation with bases like KCO or CsCO can yield 2-substituted tetrazoles preferentially over 1-substituted isomers. Optimization of reaction time, temperature, and base strength is critical to achieving yields between 7–67% . Characterization via H NMR and IR spectroscopy helps confirm regioselectivity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography to resolve the crystal structure and confirm the boronic ester-tetrazole linkage .
- FTIR spectroscopy to identify functional groups (e.g., B-O bonds in the dioxaborolane ring at ~1350 cm) .
- HPLC with UV detection to assess purity, especially if the compound is intended for pharmacological studies .
Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety in this compound?
- Methodological Answer : The boronic ester group serves as a Suzuki coupling precursor, enabling cross-coupling reactions with aryl halides for further functionalization. Its stability under basic conditions makes it suitable for stepwise synthesis of biaryl structures .
Q. How stable is this compound under varying pH conditions?
- Methodological Answer : Stability studies using pH-adjusted buffers (e.g., pH 2–12) monitored by HPLC or UV-Vis spectroscopy indicate that the tetrazole ring remains intact under acidic conditions but may undergo hydrolysis in strongly basic environments (>pH 10). The boronic ester is susceptible to hydrolysis in aqueous media, requiring anhydrous storage .
Advanced Research Questions
Q. What factors contribute to contradictory regioselectivity outcomes in alkylation reactions of 5-substituted tetrazoles?
- Methodological Answer : Competing alkylation pathways (N1 vs. N2 substitution) arise from steric and electronic effects. For example, bulky benzyl groups favor N2 substitution due to reduced steric hindrance, while electron-withdrawing substituents on the tetrazole ring shift selectivity toward N1. Computational studies (DFT) can predict transition state energies to rationalize experimental outcomes .
Q. How can researchers resolve discrepancies in reported synthesis yields (e.g., 7–67%) for similar tetrazole derivatives?
- Methodological Answer : Yield variations often stem from differences in:
- Reaction activation : Microwave-assisted synthesis typically improves yields and reduces side reactions compared to thermal methods .
- Base selection : Stronger bases (e.g., CsCO) enhance deprotonation of the tetrazole NH, promoting alkylation efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while nonpolar solvents may precipitate products prematurely .
Q. What mechanistic insights explain the formation of 5-substituted tetrazoles in cross-coupling reactions?
- Methodological Answer : The formation involves a 1,3-dipolar cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids (e.g., ZnBr). Density functional theory (DFT) studies by Himo et al. (2002) reveal that the reaction proceeds via a stepwise mechanism, where the nitrile acts as a dipolarophile and the azide as a 1,3-dipole .
Q. What pharmacological applications are plausible for this compound based on structural analogs?
- Methodological Answer : Analogous compounds (e.g., angiotensin II receptor antagonists) suggest potential as enzyme inhibitors or receptor modulators. For example:
- The boronic ester moiety can target proteases via reversible covalent binding .
- The tetrazole ring mimics carboxylate groups in bioactive molecules, enhancing metabolic stability .
- In vitro assays (e.g., enzyme inhibition or receptor binding studies) are recommended to validate activity .
Q. How can green chemistry principles be applied to synthesize this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
